molecular formula C11H14N2O B455816 2-(4-Methylphenyl)cyclopropanecarbohydrazide CAS No. 438219-20-6

2-(4-Methylphenyl)cyclopropanecarbohydrazide

Cat. No.: B455816
CAS No.: 438219-20-6
M. Wt: 190.24g/mol
InChI Key: FIPFFUWDRAOWFF-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)cyclopropanecarbohydrazide is a chemical compound with the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol . It is used primarily in research settings and is known for its unique structural properties, which include a cyclopropane ring attached to a hydrazide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)cyclopropanecarbohydrazide typically involves the reaction of 4-methylphenylcyclopropanecarboxylic acid with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)cyclopropanecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the hydrazide group under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced forms like amines.

    Substitution: Substituted hydrazides or other derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methylphenyl)cyclopropanecarbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)cyclopropanecarbohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The cyclopropane ring adds rigidity to the molecule, influencing its binding properties and overall reactivity .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenyl)cyclopropanecarboxylic acid: Similar structure but lacks the hydrazide group.

    Cyclopropanecarbohydrazide: Similar functional group but lacks the 4-methylphenyl substituent.

    4-Methylphenylhydrazine: Contains the hydrazine group but lacks the cyclopropane ring.

Uniqueness

2-(4-Methylphenyl)cyclopropanecarbohydrazide is unique due to the combination of the cyclopropane ring and the hydrazide group, which imparts distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and potential biological activities that are not observed in simpler or structurally different compounds .

Properties

IUPAC Name

2-(4-methylphenyl)cyclopropane-1-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-7-2-4-8(5-3-7)9-6-10(9)11(14)13-12/h2-5,9-10H,6,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPFFUWDRAOWFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC2C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402982
Record name 2-(4-methylphenyl)cyclopropanecarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438219-20-6
Record name 2-(4-methylphenyl)cyclopropanecarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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